N-(3-(Dimethylamino)propyl)palmitamide phosphate
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Overview
Description
N-(3-(Dimethylamino)propyl)palmitamide phosphate: is an organic compound that belongs to the class of amides. It is known for its amphiphilic properties, making it useful in various applications, particularly in the field of surfactants and personal care products. The compound’s structure includes a long hydrophobic palmitamide chain and a hydrophilic dimethylamino group, which contributes to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Dimethylamino)propyl)palmitamide phosphate typically involves the reaction of palmitic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process can be summarized as follows:
Reactants: Palmitic acid and 3-(dimethylamino)propylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: N-(3-(Dimethylamino)propyl)palmitamide phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-(Dimethylamino)propyl)palmitamide phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical formulations, enhancing the solubility and stability of compounds.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.
Industry: It is utilized in the formulation of personal care products, such as shampoos and conditioners, due to its ability to improve texture and performance
Mechanism of Action
The mechanism of action of N-(3-(Dimethylamino)propyl)palmitamide phosphate involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms. The dimethylamino group may also interact with specific molecular targets, modulating their activity and function .
Comparison with Similar Compounds
- N-(3-(Dimethylamino)propyl)methacrylamide
- N-(3-(Dimethylamino)propyl)hexadecanamide
- Dimethylaminopropyl palmitamide
Comparison: N-(3-(Dimethylamino)propyl)palmitamide phosphate is unique due to its phosphate group, which enhances its solubility and reactivity compared to similar compounds. The presence of the phosphate group also allows for additional interactions with biological molecules, making it more versatile in various applications .
Properties
CAS No. |
83721-44-2 |
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Molecular Formula |
C21H47N2O5P |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]hexadecanamide;phosphoric acid |
InChI |
InChI=1S/C21H44N2O.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)22-19-17-20-23(2)3;1-5(2,3)4/h4-20H2,1-3H3,(H,22,24);(H3,1,2,3,4) |
InChI Key |
LYLHCMPPGKXRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCN(C)C.OP(=O)(O)O |
Origin of Product |
United States |
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